2-(3,5-Dichlorophenyl)ethane-1-sulfonyl chloride
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Overview
Description
2-(3,5-Dichlorophenyl)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C8H7Cl3O2S and a molecular weight of 273.56 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dichlorophenyl)ethane-1-sulfonyl chloride typically involves the reaction of 3,5-dichlorobenzene with ethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(3,5-Dichlorophenyl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can also undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Major Products:
Substitution Reactions: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation Reactions: The major products are sulfonic acids.
Scientific Research Applications
2-(3,5-Dichlorophenyl)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the modification of biomolecules for research purposes.
Medicine: This compound is used in the development of pharmaceuticals and other therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,5-Dichlorophenyl)ethane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various chemical and biological applications .
Comparison with Similar Compounds
- 2-(3,4-Dichlorophenyl)ethane-1-sulfonyl chloride
- 2-(2,4-Dichlorophenyl)ethane-1-sulfonyl chloride
Comparison: 2-(3,5-Dichlorophenyl)ethane-1-sulfonyl chloride is unique due to its specific substitution pattern on the benzene ring, which affects its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions .
Properties
CAS No. |
93427-16-8 |
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Molecular Formula |
C8H7Cl3O2S |
Molecular Weight |
273.6 g/mol |
IUPAC Name |
2-(3,5-dichlorophenyl)ethanesulfonyl chloride |
InChI |
InChI=1S/C8H7Cl3O2S/c9-7-3-6(4-8(10)5-7)1-2-14(11,12)13/h3-5H,1-2H2 |
InChI Key |
LJXKDZUMRRPIPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)CCS(=O)(=O)Cl |
Origin of Product |
United States |
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